molecular formula C15H23NO2 B1213977 N-去甲曲马多 CAS No. 73806-55-0

N-去甲曲马多

货号: B1213977
CAS 编号: 73806-55-0
分子量: 249.35 g/mol
InChI 键: VUMQHLSPUAFKKK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Desmethyltramadol: is a metabolite of the opioid analgesic medication tramadol. It is formed through the metabolic process where tramadol undergoes N-demethylation. This compound is known for its role in pain management due to its opioid activity, although it is less potent than its parent compound, tramadol .

科学研究应用

Pharmacological Profile

N-Desmethyltramadol has been observed to exhibit various pharmacological activities, primarily related to its role as a metabolite of tramadol. While tramadol itself is known for its dual mechanism of action—acting on both the mu-opioid receptors and inhibiting the reuptake of norepinephrine and serotonin—N-desmethyltramadol contributes to these effects but with a different potency profile.

Analgesic Effects

Research indicates that N-desmethyltramadol possesses analgesic properties but is generally considered less potent than its counterpart O-desmethyltramadol (M1). Studies have shown that while tramadol and its metabolites provide pain relief, the efficacy of N-desmethyltramadol in clinical settings remains under investigation. For instance, a study highlighted that N-desmethyltramadol had limited therapeutic effect compared to other metabolites, particularly in overdose cases where it was detected alongside O-desmethyltramadol .

Clinical Applications

N-Desmethyltramadol's clinical applications are primarily linked to its role in pain management and its metabolic relationship with tramadol.

Pain Management

N-Desmethyltramadol has been investigated for its potential use in treating chronic pain conditions such as rheumatoid arthritis, fibromyalgia, and restless legs syndrome . Its pharmacokinetic profile suggests that it may be beneficial in specific patient populations who metabolize tramadol differently due to genetic variations in cytochrome P450 enzymes.

Safety Profile

The safety profile of N-desmethyltramadol is also a point of interest. In trials comparing tramadol with desmetramadol (a formulation containing both enantiomers of O-desmethyltramadol), it was found that desmetramadol provided similar analgesia with fewer adverse effects, suggesting that N-desmethyltramadol may contribute positively to the safety profile when used appropriately .

Pharmacogenetics

N-Desmethyltramadol has been studied in the context of pharmacogenetics, particularly concerning variations in CYP2D6 enzyme activity among individuals. These genetic differences can significantly impact the metabolism of tramadol and its metabolites, including N-desmethyltramadol. Research has shown that individuals with certain genotypes may experience different plasma concentrations of N-desmethyltramadol compared to those with normal CYP2D6 function . This variability underscores the importance of personalized medicine in pain management strategies.

Toxicology Studies

In toxicological research, N-desmethyltramadol has been identified as a relevant compound in postmortem analyses where it is often detected alongside other substances following overdose cases . Understanding the role of this metabolite in such scenarios aids in developing better treatment protocols for overdose management.

Summary Table of Key Findings

Application AreaKey Findings
Analgesic EffectsLess potent than O-desmethyltramadol; contributes to overall analgesia from tramadol .
Chronic Pain TreatmentPotential use in rheumatoid arthritis, fibromyalgia, and restless legs syndrome .
Safety ProfileMay enhance safety when used as part of desmetramadol formulations; fewer adverse effects noted .
PharmacogeneticsVariability in metabolism based on CYP2D6 genotype affects plasma levels and therapeutic efficacy .
ToxicologyRelevant metabolite in postmortem studies; assists in understanding overdose scenarios .

作用机制

Target of Action

N-Desmethyltramadol, a metabolite of tramadol, primarily targets the μ-opioid receptors . These receptors play a crucial role in the perception of pain and are the primary targets for many analgesic drugs .

Mode of Action

N-Desmethyltramadol interacts with its targets by binding to the μ-opioid receptors . This binding mimics the action of endogenous opioids, leading to a decrease in the perception of pain .

Biochemical Pathways

N-Desmethyltramadol is a product of the metabolism of tramadol by the liver enzyme CYP2D6 . This metabolic pathway involves O- and N-demethylation, catalyzed by the cytochrome P450, mainly the isoenzyme CYP2D6 . The metabolite then undergoes conjugation with glucuronic acid and sulfate .

Pharmacokinetics

The pharmacokinetics of N-Desmethyltramadol involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, tramadol is rapidly and almost completely absorbed . It is then metabolized in the liver by the cytochrome P450 system to produce N-Desmethyltramadol . The metabolite is distributed in the body, with higher levels detected in brain tissue

Result of Action

The molecular and cellular effects of N-Desmethyltramadol’s action primarily involve the reduction of pain perception. By binding to the μ-opioid receptors, N-Desmethyltramadol triggers a series of intracellular events that lead to decreased pain signal transmission .

Action Environment

The action, efficacy, and stability of N-Desmethyltramadol can be influenced by various environmental factors. For instance, the presence of other central nervous system depressants can enhance the effects of N-Desmethyltramadol, potentially leading to severe or lethal acute intoxication . Additionally, genetic factors such as polymorphisms in the CYP2D6 gene can affect the metabolism of tramadol to N-Desmethyltramadol, thereby influencing its action .

生化分析

Biochemical Properties

N-Desmethyltramadol is involved in several biochemical reactions. It interacts with cytochrome P450 enzymes, specifically CYP2B6 and CYP3A4, which are responsible for its formation from tramadol . Additionally, N-Desmethyltramadol can further interact with other biomolecules, including opioid receptors. The interaction with these receptors contributes to its analgesic effects by modulating pain signaling pathways .

Cellular Effects

N-Desmethyltramadol influences various cellular processes. It affects cell signaling pathways by binding to opioid receptors, leading to the inhibition of pain transmission . This compound also impacts gene expression and cellular metabolism by modulating the release and reuptake of neurotransmitters such as serotonin and norepinephrine . These effects contribute to its analgesic and potential antidepressant properties.

Molecular Mechanism

The molecular mechanism of N-Desmethyltramadol involves binding to μ-opioid receptors, where it acts as a full agonist . This binding inhibits the reuptake of norepinephrine and serotonin, enhancing their availability in the synaptic cleft and contributing to pain relief . Additionally, N-Desmethyltramadol’s interaction with these receptors leads to downstream signaling events that modulate pain perception and mood .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Desmethyltramadol change over time. Studies have shown that it is rapidly absorbed and distributed within the body, with detectable levels in various tissues shortly after administration . The compound’s stability and degradation are influenced by factors such as dosage and administration route. Long-term effects on cellular function include sustained analgesic effects and potential changes in neurotransmitter levels .

Dosage Effects in Animal Models

The effects of N-Desmethyltramadol vary with different dosages in animal models. At lower doses, it produces significant analgesic effects without severe adverse reactions . Higher doses can lead to toxic effects, including respiratory depression and potential neurotoxicity . These findings highlight the importance of dosage optimization to balance efficacy and safety.

Metabolic Pathways

N-Desmethyltramadol is involved in the metabolic pathways of tramadol. It is formed through the N-demethylation of tramadol by cytochrome P450 enzymes, primarily CYP2B6 and CYP3A4 . This metabolite can further undergo additional metabolic transformations, contributing to the overall pharmacokinetic profile of tramadol .

Transport and Distribution

N-Desmethyltramadol is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed and distributed to tissues such as the brain, liver, and kidneys . The compound’s distribution is influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes .

Subcellular Localization

The subcellular localization of N-Desmethyltramadol is primarily within the cytoplasm and cellular organelles involved in its metabolism . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments. These factors play a crucial role in its activity and function within the cell .

准备方法

Synthetic Routes and Reaction Conditions: N-Desmethyltramadol can be synthesized through the N-demethylation of tramadol. This process typically involves the use of reagents such as sodium hydroxide or other strong bases to facilitate the removal of the methyl group from the nitrogen atom in tramadol .

Industrial Production Methods: In industrial settings, the production of N-Desmethyltramadol involves large-scale chemical synthesis using similar N-demethylation processes. The reaction conditions are optimized to ensure high yield and purity of the compound. This often includes controlled temperatures, pressures, and the use of catalysts to enhance the reaction efficiency .

化学反应分析

Types of Reactions: N-Desmethyltramadol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-Desmethyltramadol can lead to the formation of N-oxide derivatives, while reduction can produce secondary amines .

相似化合物的比较

生物活性

N-Desmethyltramadol (M2) is a significant metabolite of tramadol, an opioid analgesic widely used for pain management. Understanding the biological activity of N-desmethyltramadol is crucial for evaluating its pharmacological properties and potential clinical implications. This article delves into the metabolism, pharmacokinetics, and biological effects of N-desmethyltramadol, supported by data tables and case studies.

Metabolism and Pharmacokinetics

Tramadol is metabolized primarily in the liver through cytochrome P450 enzymes, resulting in several metabolites, including O-desmethyltramadol (M1) and N-desmethyltramadol (M2). The metabolic pathways are illustrated in the following table:

Metabolite Enzyme Pharmacological Activity
Tramadol-Parent compound
O-desmethyltramadol (M1)CYP2D6Active analgesic
N-desmethyltramadol (M2)CYP3A4, CYP2B6Inactive
N,N-didesmethyltramadol (M3)-Inactive

N-Desmethyltramadol is formed via N-demethylation of tramadol, primarily catalyzed by CYP3A4 and CYP2B6 . Unlike M1, which exhibits significant analgesic activity through μ-opioid receptor activation, M2 has been shown to lack direct pharmacological effects on opioid receptors .

Biological Activity

While N-desmethyltramadol itself is not considered pharmacologically active, it plays a role in the overall analgesic effects of tramadol. The presence of M2 can influence the pharmacokinetics of tramadol by altering its metabolism and clearance rates. Studies have indicated that the formation of M2 can affect the efficacy and safety profiles of tramadol therapy.

Case Studies

  • Pharmacogenomics Impact : A study highlighted that genetic variations in CYP2D6 significantly affect tramadol metabolism and its active metabolites. Patients with reduced CYP2D6 activity may experience lower levels of M1 and higher levels of M2, potentially leading to inadequate pain control .
  • Drug Interaction Studies : Research on drug interactions has shown that co-administration of certain medications can inhibit the formation of M1 while increasing levels of M2. For instance, apatinib was found to inhibit tramadol metabolism significantly, leading to increased plasma concentrations of both tramadol and O-desmethyltramadol while also affecting the levels of N-desmethyltramadol .

Pharmacological Implications

The biological activity of N-desmethyltramadol raises important considerations for clinical practice:

  • Analgesic Efficacy : Although M2 does not contribute directly to analgesia, its presence can indicate variations in tramadol metabolism that may affect patient outcomes.
  • Adverse Effects : Understanding the balance between active and inactive metabolites is essential for minimizing adverse effects associated with tramadol therapy.
  • Personalized Medicine : Genetic testing for CYP enzyme variants could help tailor tramadol prescriptions to optimize pain management while reducing risks.

属性

IUPAC Name

1-(3-methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMQHLSPUAFKKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCCC1(C2=CC(=CC=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50891485
Record name 1-(3-Methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73806-55-0, 1018989-94-0
Record name N-Demethyltramadol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073806550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1018989-94-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Desmethyltramadol
Reactant of Route 2
N-Desmethyltramadol
Reactant of Route 3
N-Desmethyltramadol
Reactant of Route 4
N-Desmethyltramadol
Reactant of Route 5
N-Desmethyltramadol
Reactant of Route 6
N-Desmethyltramadol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。